molecular formula C21H31NO3 B5800631 N,N-dicyclohexyl-3,4-dimethoxybenzamide

N,N-dicyclohexyl-3,4-dimethoxybenzamide

Cat. No. B5800631
M. Wt: 345.5 g/mol
InChI Key: DXPHXBDAWBZZDZ-UHFFFAOYSA-N
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Description

N,N-dicyclohexyl-3,4-dimethoxybenzamide, also known as DCDMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCDMA is a member of the class of benzamides and is known for its unique chemical structure, which makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N,N-dicyclohexyl-3,4-dimethoxybenzamide is not fully understood. However, it is believed to exert its therapeutic effects by interacting with cellular targets such as enzymes and receptors. N,N-dicyclohexyl-3,4-dimethoxybenzamide has been shown to inhibit the activity of histone deacetylases, which play a role in cancer cell proliferation. It has also been found to interact with the estrogen receptor, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
N,N-dicyclohexyl-3,4-dimethoxybenzamide has been shown to have a variety of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, suppress the production of pro-inflammatory cytokines, and inhibit the activity of histone deacetylases. N,N-dicyclohexyl-3,4-dimethoxybenzamide has also been found to interact with the estrogen receptor, which may contribute to its anti-cancer effects.

Advantages and Limitations for Lab Experiments

One advantage of N,N-dicyclohexyl-3,4-dimethoxybenzamide is its potential as a therapeutic agent for the treatment of cancer, inflammation, and viral infections. However, there are also limitations to its use in lab experiments. N,N-dicyclohexyl-3,4-dimethoxybenzamide is a relatively new compound, and its mechanism of action is not fully understood. Additionally, its potential toxicity and side effects need to be further studied before it can be used in clinical settings.

Future Directions

There are several future directions for research on N,N-dicyclohexyl-3,4-dimethoxybenzamide. One area of interest is the development of N,N-dicyclohexyl-3,4-dimethoxybenzamide-based drugs for the treatment of cancer, inflammation, and viral infections. Another area of research is the elucidation of the compound's mechanism of action. Additionally, further studies are needed to determine the potential toxicity and side effects of N,N-dicyclohexyl-3,4-dimethoxybenzamide.

Synthesis Methods

N,N-dicyclohexyl-3,4-dimethoxybenzamide can be synthesized through a multi-step reaction process. The first step involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N,N-dicyclohexylamine in the presence of a base such as triethylamine to form N,N-dicyclohexyl-3,4-dimethoxybenzamide.

Scientific Research Applications

N,N-dicyclohexyl-3,4-dimethoxybenzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and antiviral properties. N,N-dicyclohexyl-3,4-dimethoxybenzamide has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Additionally, N,N-dicyclohexyl-3,4-dimethoxybenzamide has been shown to have antiviral activity against a variety of viruses, including HIV.

properties

IUPAC Name

N,N-dicyclohexyl-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NO3/c1-24-19-14-13-16(15-20(19)25-2)21(23)22(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h13-15,17-18H,3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXPHXBDAWBZZDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N(C2CCCCC2)C3CCCCC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dicyclohexyl-3,4-dimethoxybenzamide

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